
2,5-Dimethyl-2'-(methylselanyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl is an organoselenium compound characterized by the presence of a selenium atom bonded to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbiphenyl and methylselenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation of the selenium compound.
Catalysts and Solvents: Common catalysts include palladium or nickel complexes, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the selenium atom replaces a hydrogen atom on the biphenyl ring.
Industrial Production Methods
Industrial production of 2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom back to its original state or to a lower oxidation state.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with anticancer or antimicrobial properties.
Industry: It is used in the production of materials with unique electronic or optical properties, such as semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl involves its interaction with molecular targets through its selenium atom. The selenium atom can form bonds with various biological molecules, influencing their structure and function. Key pathways include:
Antioxidant Activity: The compound can neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
Diphenyl Diselenide: Another organoselenium compound with similar antioxidant properties.
Selenocystine: A naturally occurring selenium-containing amino acid with biological activity.
Selenomethionine: A selenium analog of the amino acid methionine, used in nutritional supplements.
Uniqueness
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl is unique due to its specific biphenyl structure and the presence of a methylselanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
147452-19-5 |
|---|---|
分子式 |
C15H16Se |
分子量 |
275.26 g/mol |
IUPAC名 |
1,4-dimethyl-2-(2-methylselanylphenyl)benzene |
InChI |
InChI=1S/C15H16Se/c1-11-8-9-12(2)14(10-11)13-6-4-5-7-15(13)16-3/h4-10H,1-3H3 |
InChIキー |
FILMRPVPXDOKTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)

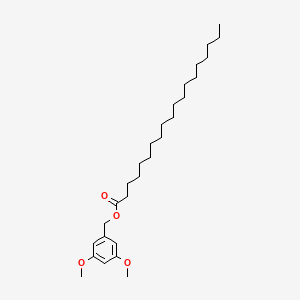
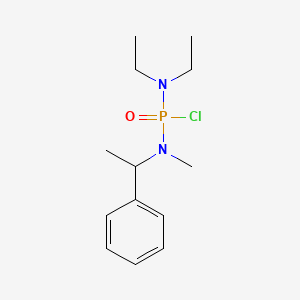
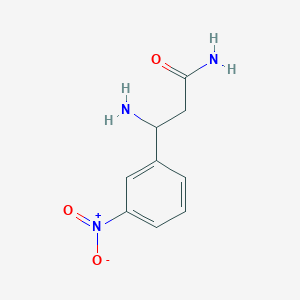
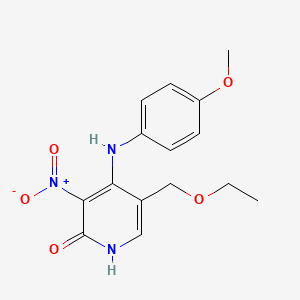

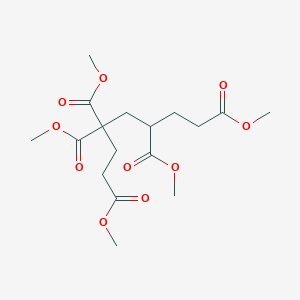
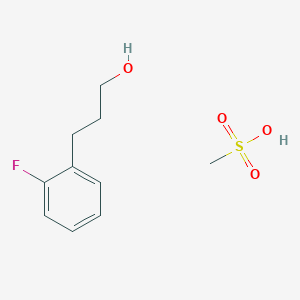
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)
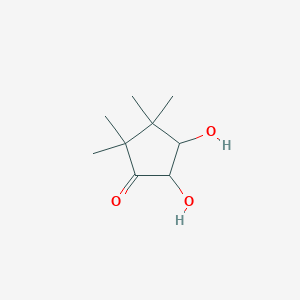

![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
